

# Spectroscopic Data of 1,8-Diaminooctane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,8-Diaminooctane

Cat. No.: B148097

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,8-Diaminooctane**, a molecule of significant interest in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **1,8-Diaminooctane** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,8-Diaminooctane** are summarized below.

#### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of **1,8-Diaminooctane** is characterized by signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing amino groups.

Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
-CH <sub>2</sub> -NH <sub>2</sub> (a)	~2.67	Triplet	4H
-CH <sub>2</sub> -CH <sub>2</sub> NH <sub>2</sub> (b)	~1.43	Multiplet	4H
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (c)	~1.32	Multiplet	8H
-NH <sub>2</sub> (d)	~1.09	Singlet (broad)	4H

Note: The chemical shifts and multiplicities are based on typical values for similar aliphatic diamines and may vary depending on the solvent and concentration. The data from ChemicalBook indicates shifts at 2.67, 1.43, 1.32, and 1.09 ppm without specifying multiplicity. [\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Due to the symmetry of the **1,8-Diaminooctane** molecule, the <sup>13</sup>C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C1, C8 (-CH <sub>2</sub> -NH <sub>2</sub> )	40 - 45
C2, C7 (-CH <sub>2</sub> -CH <sub>2</sub> NH <sub>2</sub> )	30 - 35
C3, C6 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	25 - 30
C4, C5 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	25 - 30

Note: Specific experimental <sup>13</sup>C NMR data for **1,8-Diaminooctane** is not readily available. The chemical shifts presented are predicted based on the structure and typical values for aliphatic amines. Carbons directly attached to the nitrogen atom are the most deshielded and appear at the highest chemical shift. [\[2\]](#)[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,8-Diaminooctane** shows characteristic absorptions for the amine N-H bonds and the alkane C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3381	N-H asymmetric stretch	Strong
3321	N-H symmetric stretch	Strong
2926	C-H asymmetric stretch	Strong
2856	C-H symmetric stretch	Strong
1593	N-H bend (scissoring)	Medium
1488	C-H bend (scissoring)	Medium
~850	N-H wag	Broad, Medium
~725	C-H rock	Medium

Note: The experimental FT-IR data is sourced from a study by DergiPark which conducted vibrational spectroscopic and quantum chemical investigations of **1,8-diaminooctane**.[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,8-Diaminooctane** (Molecular Weight: 144.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
144	Low	$[\text{C}_8\text{H}_{20}\text{N}_2]^+$ (Molecular Ion)
127	Moderate	$[\text{C}_8\text{H}_{17}\text{N}]^+$ (Loss of $\text{NH}_3$ )
114	Low	$[\text{C}_7\text{H}_{16}\text{N}]^+$ (Loss of $\text{CH}_2\text{NH}_2$ )
100	Low	$[\text{C}_6\text{H}_{14}\text{N}]^+$
86	Moderate	$[\text{C}_5\text{H}_{12}\text{N}]^+$
72	Moderate	$[\text{C}_4\text{H}_{10}\text{N}]^+$
58	Moderate	$[\text{C}_3\text{H}_8\text{N}]^+$
44	High	$[\text{C}_2\text{H}_6\text{N}]^+$
30	100 (Base Peak)	$[\text{CH}_4\text{N}]^+$

Note: The m/z values are based on data from ChemicalBook.[6] The proposed fragment ions are based on typical fragmentation patterns of aliphatic amines, which often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[7][8][9]

## Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for **1,8-Diaminooctane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **1,8-Diaminooctane**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or Deuterium Oxide,  $\text{D}_2\text{O}$ ) in a clean, dry vial.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Set the appropriate acquisition parameters for  $^1\text{H}$  NMR, including pulse width, acquisition time, relaxation delay (e.g., 1-5 seconds), and number of scans.
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - For  $^{13}\text{C}$  NMR, change the nucleus to be observed and set the appropriate parameters. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a potentially longer relaxation delay will be required. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the multiplicity (splitting patterns) and coupling constants in the  $^1\text{H}$  NMR spectrum.

- Identify the chemical shifts of the carbon signals in the  $^{13}\text{C}$  NMR spectrum.

## Infrared (IR) Spectroscopy

### 2.2.1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
  - Place a small amount of neat liquid **1,8-Diaminooctane** directly onto the center of the ATR crystal. If the sample is a solid at room temperature, it should be gently melted first or a small amount of the solid powder can be placed on the crystal and pressure applied.
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ). A typical experiment involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to generate the absorbance or transmittance spectrum.
  - Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional group vibrations.

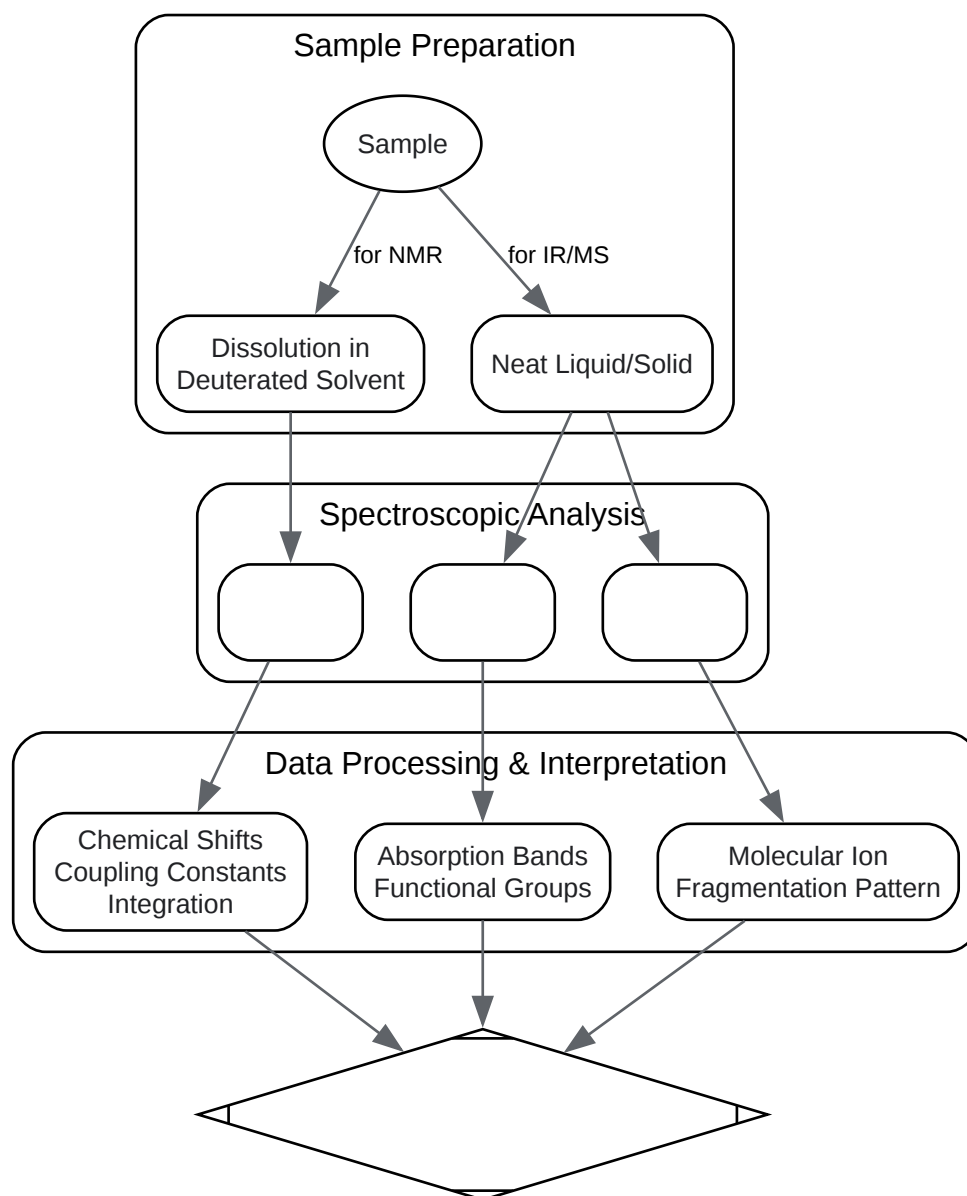
## Mass Spectrometry (MS)

### 2.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

- Sample Introduction:
  - Prepare a dilute solution of **1,8-Diaminooctane** in a volatile organic solvent (e.g., methanol or dichloromethane).
  - The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is injected onto the GC column, and the separated components elute directly into the ion source of the mass spectrometer.
- Instrument Setup and Data Acquisition:
  - Set the ion source to electron ionization (EI) mode.
  - The standard electron energy for EI is 70 eV.
  - Set the mass analyzer to scan over the desired m/z range (e.g., 10-200 amu).
  - Acquire the mass spectrum.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
  - Propose fragmentation pathways consistent with the structure of the molecule to explain the observed fragment ions. The nitrogen rule can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.<sup>[10]</sup>

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1,8-Diaminooctane**.



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A generalized workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Data of 1,8-Diaminooctane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148097#spectroscopic-data-of-1-8-diaminooctane-nmr-ir-ms]

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